molecular formula C7H13NO3 B597528 Ethyl 2-(3-aminooxetan-3-yl)acetate CAS No. 1207175-54-9

Ethyl 2-(3-aminooxetan-3-yl)acetate

Cat. No.: B597528
CAS No.: 1207175-54-9
M. Wt: 159.185
InChI Key: IOZAQTKXFQIWIH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminooxetan-3-yl)acetate (CAS: 1207175-54-9) is a specialized ester featuring a 3-aminooxetane moiety. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol. The compound is stored at -20°C to ensure stability and has a purity of ≥97% . It is widely used in pharmaceutical and biomedical research due to its unique structural attributes, particularly the strained four-membered oxetane ring, which enhances metabolic stability and solubility in drug design . Safety data indicate hazards including skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

Preparation Methods

Synthetic Routes to Ethyl 2-(3-Aminooxetan-3-yl)acetate

Primary Synthesis Method: Ammonolysis of Ethyl Oxetan-3-ylideneacetate

The most efficient and scalable preparation, patented by Pfizer Limited, involves the reaction of ethyl oxetan-3-ylideneacetate with ammonia in ethanol under high-temperature, sealed-tube conditions .

Reaction Conditions and Optimization

Key parameters include:

ParameterValue
SubstrateEthyl oxetan-3-ylideneacetate
Ammonia concentration2 M in ethanol
Temperature100°C
Reaction time5 hours
Yield100%

The reaction proceeds via nucleophilic addition of ammonia to the α,β-unsaturated ester, followed by cyclization to form the oxetane ring. The sealed-tube setup prevents ammonia volatilization and ensures complete conversion .

Work-up and Isolation

Post-reaction, the mixture is concentrated in vacuo to afford the product as a mobile oil with no reported purification requirements. This simplicity enhances industrial feasibility .

Structural Validation via 1H^1H1H-NMR Spectroscopy

The product’s structure was confirmed by 1H^1H-NMR (CDCl3_3):

  • δ 1.25 (t, 3H) : Ethyl group methyl protons.

  • δ 2.0 (br s, 2H) : Exchangeable amine protons.

  • δ 2.85 (s, 2H) : Methylene group adjacent to the oxetane.

  • δ 4.2 (q, 2H) : Ethyl group methylene protons.

  • δ 4.5–4.55 (d, 4H) : Oxetane ring protons .

The absence of olefinic signals (present in the starting material) confirms complete saturation of the double bond.

Mechanistic Insights and Stereochemical Considerations

The reaction’s success hinges on the oxetane ring’s strain-driven reactivity. Ammonia attacks the electron-deficient β-carbon of the α,β-unsaturated ester, forming a zwitterionic intermediate that cyclizes to the oxetane. The sealed-tube conditions favor this step by maintaining ammonia concentration and preventing side reactions .

Comparative Analysis with Alternative Approaches

While no alternative methods for synthesizing this compound are reported in the literature, related oxetane syntheses highlight the importance of:

  • Solvent choice : Ethanol’s polarity facilitates ammonia solubility and intermediate stabilization.

  • Temperature control : Excessive heat (>100°C) risks oxetane ring degradation .

Scalability and Industrial Applications

Pfizer’s method demonstrates exceptional scalability, producing 750 g of product from 781 g of starting material. The lack of chromatographic purification reduces costs, making this route viable for kilogram-scale production .

Derivatives and Salt Forms

Though beyond the scope of this report, the compound’s hydrochloride (CAS 1207175-75-4) and oxalate (CAS 1706430-86-5) salts are commercially available. These derivatives are typically prepared via acid-base reactions post-synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-aminooxetan-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 2-(3-aminooxetan-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-aminooxetan-3-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The oxetane ring can also participate in ring-opening reactions, which may be crucial for its biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s distinctiveness lies in its 3-aminooxetane group, which differentiates it from other esters. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Notable Properties
Ethyl 2-(3-aminooxetan-3-yl)acetate C₇H₁₃NO₃ 159.18 Aminooxetane, ester Pharmaceutical intermediate High metabolic stability, -20°C storage
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 Phenyl, acetoacetate Synthetic precursor Bulky substituent, lower solubility
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate C₁₄H₁₅BrO₄S 367.29 Benzofuran, sulfinyl, ester Crystallography studies Stabilized by π-π interactions
Ethyl 2-amino-2-(oxolan-3-yl)acetate C₈H₁₅NO₃ 173.21 Oxolane (5-membered ring), amino ester Medicinal chemistry Lower ring strain, reduced reactivity

Key Differences and Implications

Ring Strain and Reactivity: The oxetane ring in this compound introduces significant ring strain compared to oxolane (5-membered ring) analogs, enhancing its reactivity in ring-opening reactions and metabolic stability in drug candidates . In contrast, Ethyl 2-amino-2-(oxolan-3-yl)acetate (CAS: 87439-10-9) exhibits lower strain, making it less reactive but more flexible in conformational dynamics .

Functional Group Impact: The 3-amino group on the oxetane facilitates hydrogen bonding, improving target binding in biological systems compared to non-amino analogs like Ethyl 2-phenylacetoacetate .

Applications: Pharmaceutical Intermediates: this compound is preferred in drug synthesis due to its balanced solubility and stability. Crystallography: The benzofuran derivative’s rigid structure and π-π interactions make it ideal for crystal engineering studies .

Biological Activity

Ethyl 2-(3-aminooxetan-3-yl)acetate, particularly in its hemioxalate form, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data tables and case studies.

Structural Overview

This compound is characterized by the presence of an oxetane ring, an amino group, and an acetate moiety. The molecular formula is C16H28N2O10C_{16}H_{28}N_{2}O_{10}, with a molecular weight of approximately 408.41 g/mol. The hemioxalate form enhances its solubility and stability, making it suitable for various applications in research and industry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions with active sites on these targets. Additionally, the ester group may undergo hydrolysis to release active metabolites, influencing biochemical pathways and cellular processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties against various bacterial and fungal strains. For instance, some studies have shown efficacy against Staphylococcus aureus and Escherichia coli , suggesting potential applications in developing new antimicrobial agents.

Antitumor Properties

Preliminary investigations suggest that this compound may possess antitumor properties. A study highlighted its ability to inhibit cancer cell proliferation in vitro, indicating a mechanism that may involve apoptosis induction or cell cycle arrest.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-(3-hydroxyoxetan-3-yl)acetateHydroxyl group instead of amino groupModerate antimicrobial activity
Ethyl 2-(3-methyloxetan-3-yl)acetateMethyl group substitutionLimited biological activity
Ethyl 2-(3-chlorooxetan-3-yl)acetateChlorine substitutionPotentially higher reactivity

The presence of the amino group in this compound enhances its reactivity and biological activity compared to its analogs.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of various derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) of 10 mg/mL against Staphylococcus aureus , demonstrating its potential as an antimicrobial agent.
  • Antitumor Activity Research : In vitro studies showed that this compound could inhibit the growth of cancer cell lines by inducing apoptosis at concentrations as low as 5 µM. The mechanism was proposed to involve the modulation of apoptotic pathways through caspase activation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(3-aminooxetan-3-yl)acetate, and how can reaction conditions be optimized for laboratory-scale synthesis?

  • Methodological Answer : Laboratory-scale synthesis typically involves nucleophilic substitution or cyclization reactions. For example, oxetane ring formation can be achieved using 3-aminoxetane precursors and ethyl bromoacetate under reflux in aprotic solvents like THF or DMF. Reaction optimization includes temperature control (e.g., 60–80°C), stoichiometric ratios (1:1.2 for amine:ester), and monitoring via thin-layer chromatography (TLC) or HPLC to track progress . Catalytic systems, such as azolium salts (5 mol%), have been shown to improve yields in one-pot multicomponent syntheses by reducing side reactions .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and ester group (δ ~1.3 ppm for CH₃ and ~4.1 ppm for CH₂) .
  • X-ray Crystallography : Definitive structural confirmation via single-crystal analysis, using programs like SHELXL for refinement (e.g., resolving disorder in the oxetane ring) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 160.0974 for C₇H₁₃NO₃) .

Q. What safety precautions and handling protocols are essential when working with this compound?

  • Methodological Answer : Store at –20°C in sealed containers to prevent hydrolysis. Use PPE (gloves, goggles) due to irritant properties (H315, H319). In case of skin contact, wash with water immediately (P305+P351+P338). Avoid inhalation (H335) by working in fume hoods .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and proposed structures during characterization?

  • Methodological Answer : Discrepancies between NMR/IR data and expected structures often arise from tautomerism or crystal packing effects. For definitive resolution:

  • Perform X-ray diffraction to unambiguously assign bond lengths/angles (e.g., oxetane ring geometry) .
  • Use variable-temperature NMR to identify dynamic processes (e.g., amine proton exchange) .
  • Validate computational models (DFT) against experimental data to confirm electronic environments .

Q. What methodological considerations are critical when using SHELXL for refining the crystal structure of derivatives?

  • Methodological Answer : Key steps include:

  • Data Collection : Ensure high-resolution (<1.0 Å) and completeness (>95%) for accurate refinement .
  • Disorder Modeling : For flexible oxetane or ester groups, apply PART and SIMU instructions to handle split positions .
  • Validation : Use CheckCIF to flag outliers (e.g., ADP mismatches, bond-length distortions) and refine with restraints .

Q. How can reaction parameters be systematically optimized in multicomponent syntheses involving this compound?

  • Methodological Answer : Employ Design of Experiments (DoE) to evaluate variables:

  • Catalyst Loading : Test 1–10 mol% azolium salts to balance cost and yield .
  • Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. green solvents (H₂O) for reaction efficiency .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 24 hours) .

Q. What statistical approaches are recommended for analyzing conflicting biological activity data in studies involving derivatives?

  • Methodological Answer : Address variability using:

  • Multivariate Analysis : Principal Component Analysis (PCA) to correlate structural features (e.g., oxetane ring substitution) with antimicrobial activity .
  • Dose-Response Modeling : Fit IC₅₀ curves (logistic regression) to assess potency discrepancies across cell lines .
  • Meta-Analysis : Pool data from independent studies to identify trends (e.g., anti-inflammatory vs. anticancer efficacy) .

Properties

IUPAC Name

ethyl 2-(3-aminooxetan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-11-6(9)3-7(8)4-10-5-7/h2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZAQTKXFQIWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717347
Record name Ethyl (3-aminooxetan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-54-9
Record name Ethyl (3-aminooxetan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl oxetan-3-ylideneacetate (Preparation 38, 781 g, 5.49 mol) was dissolved in 2M ammonia in ethanol (8.24 L) and heated to 100° C. in a bomb for 5 hours. The reaction was concentrated in vacuo to afford the title compound as a mobile oil (750 g, 100% yield).
Quantity
781 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.24 L
Type
solvent
Reaction Step One
Yield
100%

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